N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a dual substitution pattern on its amide nitrogen. The benzofuran core is substituted with a chlorine atom at position 5 and a methyl group at position 3, while the amide nitrogen is bonded to a 3-bromobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The bromine atom on the benzyl group likely enhances lipophilicity and influences halogen bonding interactions, which are critical in receptor-ligand recognition . The 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group contributes to polarity and may modulate metabolic stability due to its sulfone functionality.
Properties
Molecular Formula |
C21H19BrClNO4S |
|---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-chloro-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19BrClNO4S/c1-13-18-10-16(23)5-6-19(18)28-20(13)21(25)24(17-7-8-29(26,27)12-17)11-14-3-2-4-15(22)9-14/h2-6,9-10,17H,7-8,11-12H2,1H3 |
InChI Key |
IXNIXSWDJHQJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core: 5-Chloro-3-Methyl-1-Benzofuran-2-Carboxylic Acid
The benzofuran core is constructed via acid-catalyzed cyclization of 2-chloro-4-methylphenol derivatives. In a representative procedure, 2-chloro-4-methylphenol is treated with acetyl chloride in the presence of concentrated sulfuric acid at 0–5°C to form 3-methyl-5-chloro-1-benzofuran-2-yl acetate. Subsequent hydrolysis with aqueous sodium hydroxide yields 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid (Yield: 78–85%) .
Critical Parameters :
-
Temperature control during cyclization (<10°C) minimizes side reactions such as over-chlorination .
-
Use of anhydrous conditions prevents hydrolysis of the intermediate acetate .
Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine
The tetrahydrothiophene sulfone amine is synthesized through a two-step oxidation-amination sequence:
-
Oxidation of Tetrahydrothiophene :
Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using 30% hydrogen peroxide in acetic acid at 60°C for 12 hours (Yield: 92%). -
Amination at Position 3 :
The sulfone undergoes nitration at position 3 via electrophilic substitution using fuming nitric acid at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) to yield 1,1-dioxidotetrahydrothiophen-3-amine (Yield: 65–70%) .
N-Alkylation of 1,1-Dioxidotetrahydrothiophen-3-Amine
The amine is alkylated with 3-bromobenzyl bromide under basic conditions:
-
Reaction Conditions : 1,1-dioxidotetrahydrothiophen-3-amine (1 eq), 3-bromobenzyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 6 hours.
-
Outcome : N-(3-bromobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine is obtained after aqueous workup and recrystallization from ethanol (Yield: 75%) .
Side Reactions :
-
Over-alkylation to quaternary ammonium salts is suppressed by maintaining a 1:1.2 amine-to-alkylating agent ratio .
Activation of the Benzofuran Carboxylic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride:
-
Procedure : 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid (1 eq) is refluxed with excess SOCl₂ (3 eq) in anhydrous toluene for 3 hours. The resultant acyl chloride is isolated via distillation under reduced pressure (Yield: 95%) .
Amide Coupling: Final Assembly
The target compound is formed by reacting the acyl chloride with N-(3-bromobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine:
-
Conditions : Acyl chloride (1 eq), amine (1.1 eq), triethylamine (2 eq), dichloromethane (DCM), 0°C → room temperature, 12 hours.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the pure product as a white solid (Yield: 82%, Purity: >99% by HPLC) .
Industrial-Scale Optimization
For bulk production, continuous flow reactors enhance efficiency:
-
Cyclization Step : A tubular reactor with H₂SO₄-coated beads achieves 90% conversion at 10°C .
-
Amide Coupling : Microreactors with immobilized EDC/HOBt catalysts reduce reaction time from 12 hours to 30 minutes.
Table 1. Comparative Analysis of Key Synthetic Steps
| Step | Laboratory Yield | Industrial Yield | Key Catalyst/Reagent |
|---|---|---|---|
| Benzofuran Cyclization | 78% | 85% | H₂SO₄ |
| Sulfone Oxidation | 92% | 95% | H₂O₂/AcOH |
| Amide Coupling | 82% | 88% | EDC/HOBt |
Analytical Characterization
-
NMR Spectroscopy :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The 3-bromobenzyl group enables aromatic nucleophilic substitution (S<sub>N</sub>Ar) under basic or catalytic conditions. Bromine's electron-withdrawing effect activates the aromatic ring for attack by nucleophiles such as amines or alkoxides.
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | Replacement with morpholine | 78 | |
| CuI, L-proline, DMSO, 120°C, 24h | Cross-coupling with phenylboronic acid | 65 |
Amide Hydrolysis
The carboxamide bond undergoes acid- or base-catalyzed hydrolysis , yielding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite studies.
| Conditions | Products | Reaction Time | Efficiency | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 5-chloro-3-methylbenzofuran-2-carboxylic acid + amine | 8h | 92% | |
| NaOH (1M), EtOH, 60°C | Sodium carboxylate + free amine | 4h | 85% |
Sulfone Reactivity
The 1,1-dioxidotetrahydrothiophene moiety participates in nucleophilic additions and oxidations :
-
Reduction : LiAlH<sub>4</sub> reduces the sulfone to thiolane (tetrahydrothiophene) in 68% yield.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfone oxygen, forming sulfonate esters.
Benzofuran Ring Functionalization
The electron-rich benzofuran core undergoes electrophilic aromatic substitution :
| Reaction | Reagents | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-4 | 4-nitro derivative | |
| Halogenation | Br<sub>2</sub>, FeBr<sub>3</sub> | C-6 | 5,6-dichloro analogue |
Transamidation Reactions
The secondary amide undergoes transamidation with amines under catalytic conditions, enabling modular derivatization (e.g., with tryptamine or piperidine) :
| Amine | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Tryptamine | Pd(OAc)<sub>2</sub> | 100°C | 56 |
| Piperidine | None | RT | 94 |
Photochemical Reactivity
The bromobenzyl group facilitates photoinduced C-Br bond cleavage , generating aryl radicals for coupling reactions (e.g., with alkenes) under UV light.
Comparative Reactivity with Analogues
Key differences in reactivity compared to structural analogues:
| Compound Modification | Reactivity Change | Example Reaction |
|---|---|---|
| Replacement of Br with Cl | Reduced S<sub>N</sub>Ar activity | 40% lower yield in morpholine substitution |
| Removal of sulfone group | Loss of sulfonate ester formation ability | No reaction with methyl iodide |
Stability Under Physiological Conditions
Studies indicate pH-dependent stability:
-
Acidic (pH 2) : Rapid hydrolysis of amide (t<sub>1/2</sub> = 2.1h).
-
Neutral (pH 7.4) : Stable for >24h, suitable for in vitro assays.
Scientific Research Applications
Chemistry
N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it useful in developing new compounds with tailored properties.
Biology
In biological research, this compound is investigated as a biochemical probe for studying enzyme activities and protein interactions. Its structural characteristics allow it to bind to specific enzymes or receptors, potentially modulating their activity. For instance, it may inhibit certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Medicine
The therapeutic potential of this compound is explored in various contexts:
- Anti-inflammatory Activities : Preliminary studies indicate that similar compounds exhibit anti-inflammatory effects, suggesting that this compound may also have such properties.
- Anticancer Activities : Research is ongoing to evaluate its efficacy against different cancer types, focusing on its mechanism of action and interaction with cellular pathways.
Industry Applications
In industrial settings, this compound is utilized in developing advanced materials and chemical sensors. Its unique chemical characteristics allow for the creation of innovative products with enhanced performance metrics.
Summary of Applications
| Field | Application |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Biochemical probe for enzyme activity and protein interactions |
| Medicine | Potential anti-inflammatory and anticancer agent |
| Industry | Development of advanced materials and chemical sensors |
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 880788-24-9)
- Key Differences : The benzyl substituent features a 3-fluoro group instead of 3-bromo.
- Implications: Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter electronic interactions compared to bromine.
- Molecular Weight : 464.9 g/mol (vs. 480.3 g/mol for the bromo analog) .
5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 880788-22-7)
- Key Differences : The benzofuran core has a 5-bromo substituent instead of 5-chloro.
- Implications : Bromine’s larger size and polarizability may enhance hydrophobic interactions in binding pockets compared to chlorine. This substitution increases molecular weight (480.3 g/mol) and could affect solubility .
Substitution on the Benzofuran Core
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Comparison of Physicochemical Properties
Biological Activity
N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antibacterial, antifungal, antiviral, and anticancer properties, supported by various research findings and case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Bromobenzyl : Enhances lipophilicity and may influence receptor binding.
- Chloro Group : Often associated with increased biological activity.
- Tetrahydrothiophene : A sulfur-containing heterocycle that may contribute to the compound's pharmacological properties.
- Benzofuran : Known for its diverse biological activities.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. A study assessing the antibacterial properties of related benzofuran derivatives found that certain modifications significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| N-(3-bromobenzyl)-5-chloro... | 16 | Bacillus subtilis |
Antifungal Activity
The antifungal potential of related compounds has also been evaluated. For instance, derivatives with the benzofuran structure have shown promising results against various fungal strains, indicating a possible therapeutic application in treating fungal infections.
Antiviral Activity
The antiviral activity of this compound is less well-documented but is suggested based on structural similarities to known antiviral agents. Derivatives with similar scaffolds have been shown to inhibit viral replication in vitro, particularly against influenza and herpes simplex viruses.
Anticancer Properties
A significant area of interest is the anticancer activity of this compound. Studies have demonstrated that related benzofuran compounds exhibit cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through mechanisms such as disruption of the cell cycle or induction of oxidative stress.
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzofuran derivatives found that modifications in the bromobenzyl and chloro groups significantly influenced antimicrobial efficacy. The most potent derivatives were those with electron-donating groups, enhancing their interaction with bacterial membranes.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays on various cancer cell lines revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
Q & A
Q. Q1. What synthetic routes are most effective for producing N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer :
- Stepwise Synthesis : Begin with methyl benzofuran-2-carboxylate derivatives as precursors, analogous to methods used for similar benzofuran carboxamides (e.g., coupling with aminobenzophenones or sulfonamide-containing amines) .
- Optimization : Use polar aprotic solvents (e.g., DMF) and bases (e.g., LiH) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of bromobenzyl derivatives) to minimize side products .
- Purity Control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization .
Q. Q2. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm substitution patterns (e.g., bromobenzyl protons at δ 4.5–5.0 ppm, sulfone groups at δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ for CHBrClNOS: ~509.5 Da).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous benzofuran derivatives .
Advanced Research Questions
Q. Q3. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?
Methodological Answer :
- In Vitro Assays : Incubate the compound with hepatic microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance (CL) using the substrate depletion method.
- CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4, CYP2D6) to assess cytochrome P450 interactions. IC values <10 µM indicate significant inhibition .
- Data Interpretation : Cross-reference metabolic data with structural analogs (e.g., sulfone-containing compounds) to identify metabolic hotspots (e.g., tetrahydrothiophene sulfone oxidation) .
Q. Q4. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy results?
Methodological Answer :
- Bioavailability Assessment : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA assay) to identify pharmacokinetic limitations .
- Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS. If inactive metabolites dominate, modify the scaffold to block metabolic pathways (e.g., halogenation or methyl group addition) .
- Dose-Response Refinement : Conduct in vivo studies with staggered dosing regimens to account for species-specific clearance rates.
Q. Q5. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer :
- Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing 3-bromobenzyl with 3-chlorobenzyl or altering the tetrahydrothiophene sulfone ring).
- Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR-based assays. Correlate IC values with structural features .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and prioritize synthetic targets.
Data Analysis & Experimental Design
Q. Q6. What statistical approaches are recommended for analyzing dose-dependent toxicity in animal studies?
Methodological Answer :
Q. Q7. How should researchers validate target engagement in cellular assays?
Methodological Answer :
- Thermal Shift Assays (TSA) : Monitor protein melting temperature () shifts via differential scanning fluorimetry. A confirms ligand binding.
- Cellular Thermal Shift Assay (CETSA) : Lyse treated cells, heat to denature unbound proteins, and quantify remaining target protein via Western blot .
Contradiction Management
Q. Q8. If crystallographic data conflicts with computational docking poses, how should researchers reconcile these discrepancies?
Methodological Answer :
- Force Field Calibration : Re-optimize docking parameters (e.g., AMBER vs. CHARMM force fields) to better match experimental bond lengths/angles .
- Solvent Effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions.
- Validation : Compare multiple crystal structures (if available) to identify conformational flexibility in the ligand-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
